Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate
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Overview
Description
8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of methoxy, trimethylsiloxy, and carboxylic acid ester functional groups attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and trimethylsiloxy groups. The final step involves esterification to form the trimethylsilyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide variety of derivatives with different functional groups replacing the original ones.
Scientific Research Applications
8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the methoxy and quinoline core but lacks the trimethylsiloxy and carboxylic acid ester groups.
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester: This compound has a similar trimethylsiloxy group but is based on a benzoic acid core rather than a quinoline core.
Uniqueness
8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester is unique due to its combination of functional groups and the quinoline core
Properties
CAS No. |
55517-50-5 |
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Molecular Formula |
C17H25NO4Si2 |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
trimethylsilyl 8-methoxy-4-trimethylsilyloxyquinoline-2-carboxylate |
InChI |
InChI=1S/C17H25NO4Si2/c1-20-14-10-8-9-12-15(21-23(2,3)4)11-13(18-16(12)14)17(19)22-24(5,6)7/h8-11H,1-7H3 |
InChI Key |
OKIHGXUNNDWVSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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